9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride
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Overview
Description
9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a valuable compound in various scientific research fields. The compound’s structure includes an oxabicyclo ring system, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride typically involves the reaction of specific precursors under controlled conditions. One common method includes the cyclization of appropriate starting materials in the presence of catalysts and solvents. The reaction conditions often require precise temperature control and pH adjustments to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce different amine derivatives.
Scientific Research Applications
9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
Similar Compounds
- 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
- 9-Azabicyclo[3.3.1]nonane N-oxyl
Uniqueness
Compared to similar compounds, 9-Amino-3-oxabicyclo[331]nonan-7-one hydrochloride stands out due to its specific amino group and oxabicyclo ring system
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
9-amino-3-oxabicyclo[3.3.1]nonan-7-one;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-8-5-1-7(10)2-6(8)4-11-3-5;/h5-6,8H,1-4,9H2;1H |
InChI Key |
NRGDFPFYWZIHLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC(C2N)CC1=O.Cl |
Origin of Product |
United States |
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